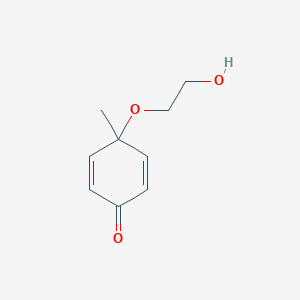
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and a methyl group attached to a cyclohexa-2,5-dien-1-one ring. This compound is known for its applications in various fields, including photoinitiation and polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-methylcyclohexa-2,5-dien-1-one with ethylene glycol under specific conditions. One common method includes using a catalyst such as N-bromo succinimide (NBS) and dimethyl sulfoxide (DMSO) as the oxidizing agent and solvent. The reaction is carried out at 100°C with continuous stirring for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s ability to generate radicals upon light exposure makes it useful in biological studies involving radical-induced processes.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one involves the absorption of light, which elevates its electrons to an excited state. This excited state can then undergo homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications.
1,4-Dimethylbenzene: Although structurally different, it shares some photoinitiation properties.
Uniqueness
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure that allows for efficient light absorption and radical generation. Its hydroxyethoxy group enhances its solubility and compatibility with various solvents, making it versatile for different applications.
Propriétés
Numéro CAS |
881181-42-6 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-(2-hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3 |
Clé InChI |
XIYXYRDBPBSZBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


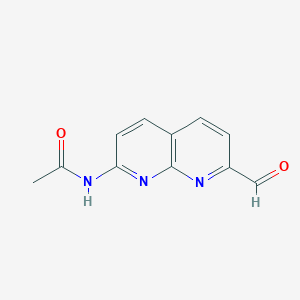
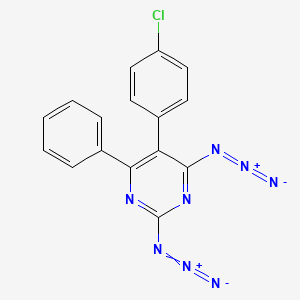

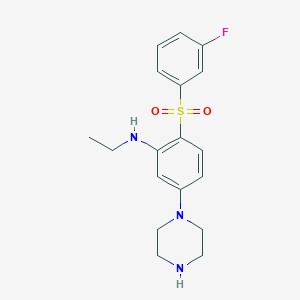
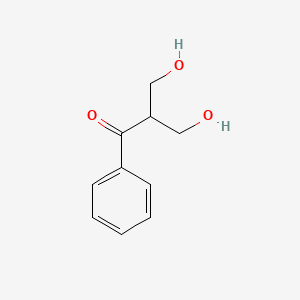
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
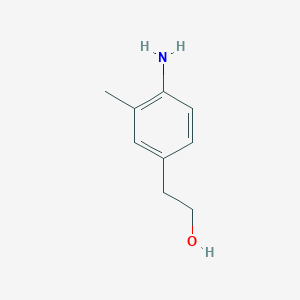
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
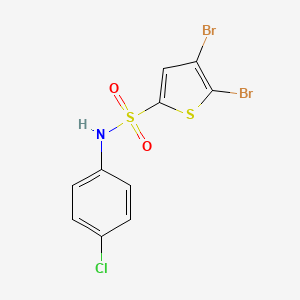
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
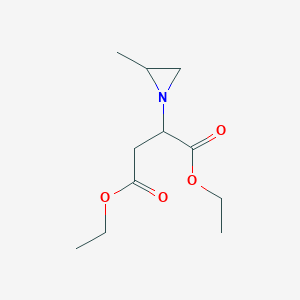
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
